molecular formula C6H4O3 B569166 Oxepine-2,5-dione CAS No. 113567-95-6

Oxepine-2,5-dione

Cat. No.: B569166
CAS No.: 113567-95-6
M. Wt: 124.095
InChI Key: KHRCPRFNDVZQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxepine-2,5-dione is an organic compound with the molecular formula C6H4O3. It is a member of the oxepinone family, characterized by a seven-membered ring containing an oxygen atom and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxepine-2,5-dione typically involves the oxidation of suitable precursors. One common method is the Baeyer-Villiger oxidation of 2,5-dihydroxybenzoquinone using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the oxidation process. Enzymes such as flavin-containing monooxygenases can be employed to catalyze the formation of the oxepinone ring .

Chemical Reactions Analysis

Types of Reactions: Oxepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxepinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding diols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the oxepinone ring.

Common Reagents and Conditions:

    Oxidation: Peracids like m-CPBA are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxepinone derivatives.

    Reduction: Formation of diols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles into the ring.

Scientific Research Applications

Oxepine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxepine-2,5-dione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity is due to the presence of the highly electrophilic oxepinone ring, which can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

113567-95-6

Molecular Formula

C6H4O3

Molecular Weight

124.095

IUPAC Name

oxepine-2,5-dione

InChI

InChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H

InChI Key

KHRCPRFNDVZQRR-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC=CC1=O

Synonyms

2,5-Oxepindione(9CI)

Origin of Product

United States

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